molecular formula C15H20ClN3O2 B2741456 Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate CAS No. 338406-20-5

Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate

Cat. No.: B2741456
CAS No.: 338406-20-5
M. Wt: 309.79
InChI Key: IWWVFSNQFNIWEE-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate is a synthetic organic compound with the molecular formula C15H20ClN3O2 It is characterized by the presence of an ethyl ester group, an amino group, and a piperazine ring substituted with a 3-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate typically involves the following steps:

    Formation of the Piperazine Derivative: The starting material, 3-chlorophenylpiperazine, is synthesized by reacting 3-chloroaniline with piperazine in the presence of a suitable catalyst.

    Amination: The piperazine derivative is then reacted with ethyl acrylate in the presence of a base such as sodium hydride or potassium carbonate to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

    Biological Studies: The compound is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring and the amino group play crucial roles in binding to these targets, modulating their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-3-[4-(4-chlorophenyl)piperazino]acrylate: Similar structure but with a different position of the chlorine atom on the phenyl ring.

    Ethyl 3-amino-3-[4-(3-bromophenyl)piperazino]acrylate: Similar structure but with a bromine atom instead of chlorine.

    Ethyl 3-amino-3-[4-(3-fluorophenyl)piperazino]acrylate: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

Ethyl 3-amino-3-[4-(3-chlorophenyl)piperazino]acrylate is unique due to the specific position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with molecular targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.

Properties

IUPAC Name

ethyl (E)-3-amino-3-[4-(3-chlorophenyl)piperazin-1-yl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2/c1-2-21-15(20)11-14(17)19-8-6-18(7-9-19)13-5-3-4-12(16)10-13/h3-5,10-11H,2,6-9,17H2,1H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWVFSNQFNIWEE-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C(N)N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C(\N)/N1CCN(CC1)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.